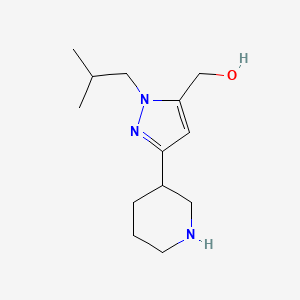

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Description

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C13H23N3O |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

[2-(2-methylpropyl)-5-piperidin-3-ylpyrazol-3-yl]methanol |

InChI |

InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)6-13(15-16)11-4-3-5-14-7-11/h6,10-11,14,17H,3-5,7-9H2,1-2H3 |

InChI Key |

AQJZIMJWFGHFCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2CCCNC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isobutyl and piperidine groups. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine group.

Substitution: Various substituents can be introduced to the pyrazole ring or the piperidine group through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.

Scientific Research Applications

(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:

- (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-4-yl)methanol

- (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

The uniqueness of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

The compound (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a member of the pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an isobutyl group and a piperidinyl moiety. The hydroxymethyl group at position 5 enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | HepG2 | 4.98 |

| 10c | LLC-PK1 | >10.00 |

These findings suggest that the compound could potentially induce apoptosis and inhibit tumor growth through mechanisms such as microtubule destabilization and modulation of apoptosis-related proteins like caspase-3 .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been investigated for antimicrobial and anti-inflammatory activities. Studies have demonstrated that similar compounds can inhibit bacterial growth and reduce inflammation in animal models.

Study on Anticancer Activity

A systematic study involving various pyrazole derivatives highlighted that compounds with structural similarities to this compound were effective against multiple cancer types, including breast and liver cancers. The study utilized in vitro assays to evaluate cytotoxicity and found that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, revealing that compounds could effectively reduce inflammatory markers in vivo. This study employed a variety of assays to measure cytokine levels and demonstrated a dose-dependent response to treatment with pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.